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Compound of Interest

Compound Name: CK-119

Cat. No.: B1669122 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review and background on CK-119, a

compound identified as a potent interleukin-1 (IL-1) blocker.[1][2][3][4] Due to the limited

availability of primary research in publicly accessible databases, this document summarizes the

existing information and provides generalized experimental protocols and logical workflows

relevant to the study of such a compound.

Core Compound Information
CK-119 is described as a small molecule that acts as a potent antagonist of interleukin-1. Its

primary reported biological effect is the inhibition of cell growth in fibroblast-like corneal and

conjunctival cells, which is believed to occur through the inhibition of DNA and RNA synthesis.

[1][3][4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1669122?utm_src=pdf-interest
https://www.benchchem.com/product/b1669122?utm_src=pdf-body
https://www.medchemexpress.com/ck-119.html
https://cymitquimica.com/products/TM-T30959/ck-119/
https://www.medkoo.com/products/9452
https://immunomart.com/product/ck-119/
https://www.benchchem.com/product/b1669122?utm_src=pdf-body
https://www.medchemexpress.com/ck-119.html
https://www.medkoo.com/products/9452
https://immunomart.com/product/ck-119/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669122?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Data Reference

IUPAC Name

diethyl 6-[(4-

chlorophenyl)methyl]-1,4-

dimethyl-5-oxopyridazino[4,5-

c]pyridazine-3,4-dicarboxylate

[5]

Molecular Formula C₂₁H₂₃ClN₄O₅ [3]

Molecular Weight 446.88 g/mol [3]

CAS Number 197917-10-5 [3]

Reported Mechanism

Interleukin-1 (IL-1) Blocker;

Inhibitor of DNA and RNA

synthesis

[1][2][4]

Biological Activity

Inhibits proliferation of

fibroblast-like corneal and

conjunctival cells

[1][3][4]

Quantitative Data (IC₅₀)
Not available in publicly

accessible literature.

Interleukin-1 (IL-1) Signaling Pathway and
Mechanism of Action
Interleukin-1 is a key pro-inflammatory cytokine that plays a crucial role in the innate immune

response. The IL-1 family includes several members, with IL-1α and IL-1β being the most

studied. They signal through the IL-1 receptor type I (IL-1R1), which, upon ligand binding,

forms a complex with the IL-1 receptor accessory protein (IL-1RAcP). This dimerization initiates

a downstream signaling cascade involving the recruitment of adaptor proteins like MyD88.

The subsequent activation of IRAK (IL-1 receptor-associated kinase) and TRAF6 (TNF

receptor-associated factor 6) leads to the activation of major inflammatory pathways, including

NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPKs (mitogen-

activated protein kinases) such as p38 and JNK. These pathways culminate in the transcription

of numerous genes involved in inflammation, cell proliferation, and tissue degradation.
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As an IL-1 blocker, CK-119 is hypothesized to interfere with this pathway. The exact point of

inhibition is not specified in the available literature, but it could act as a receptor antagonist,

preventing IL-1 from binding to IL-1R1, or it could interfere with a downstream component of

the signaling cascade.
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Figure 1: Proposed Interleukin-1 Signaling Pathway and site of CK-119 inhibition.
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Experimental Protocols
Detailed experimental protocols for CK-119 are not available in the public domain. The

following sections describe generalized, standard methodologies for the key experiments that

would be required to characterize a compound with the reported activities of CK-119.

Fibroblast Proliferation Assay (General Protocol)
This assay is designed to measure the effect of a compound on the proliferation of fibroblast

cells in vitro.

1. Cell Culture:

Culture human corneal or conjunctival fibroblasts in Dulbecco's Modified Eagle Medium

(DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100

µg/mL streptomycin.

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

Passage cells upon reaching 80-90% confluency.

2. Assay Procedure:

Seed fibroblasts into 96-well plates at a density of 5,000 cells per well and allow them to

adhere overnight.

The following day, replace the medium with fresh medium containing various concentrations

of CK-119 (e.g., a serial dilution from 100 µM to 1 nM). Include a vehicle control (e.g.,

DMSO) and a positive control for proliferation (e.g., medium with a growth factor like FGF or

IL-1 if it stimulates proliferation in the chosen cell line).

Incubate the plates for 48-72 hours.

3. Proliferation Measurement (MTT Assay):

Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5

mg/mL in PBS) to each well.
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Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple

formazan crystals.

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to

each well to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-

response curve to determine the IC₅₀ value.

DNA and RNA Synthesis Inhibition Assay (General
Protocol)
This protocol measures the rate of new DNA or RNA synthesis by quantifying the incorporation

of radiolabeled nucleosides.

1. Cell Preparation:

Seed cells in 24-well plates at a higher density (e.g., 50,000 cells per well) and culture as

described above.

After 24 hours, treat the cells with different concentrations of CK-119 for a predetermined

period (e.g., 24 hours).

2. Radiolabeling:

For DNA Synthesis: Add 1 µCi/mL of [³H]-thymidine to each well.

For RNA Synthesis: Add 1 µCi/mL of [³H]-uridine to each well.

Incubate the cells for 4 hours at 37°C to allow for the incorporation of the radiolabel into

newly synthesized DNA or RNA.

3. Macromolecule Precipitation and Measurement:

Aspirate the medium and wash the cells twice with ice-cold PBS.
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Add 500 µL of ice-cold 10% trichloroacetic acid (TCA) to each well and incubate on ice for 30

minutes to precipitate macromolecules (including DNA and RNA).

Wash the wells twice with ice-cold 5% TCA to remove unincorporated radiolabel.

Solubilize the precipitate by adding 500 µL of 0.1 M NaOH with 1% SDS to each well.

Transfer the lysate to a scintillation vial, add 4 mL of scintillation fluid, and measure the

radioactivity using a scintillation counter.

A decrease in counts per minute (CPM) relative to the vehicle control indicates inhibition of

DNA or RNA synthesis.

Experimental and Logical Workflow Visualization
The following diagram illustrates a logical workflow for the initial characterization of a

compound like CK-119.
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Figure 2: A logical workflow for characterizing an anti-proliferative IL-1 inhibitor.

Summary and Future Directions
CK-119 is presented in the available chemical and vendor literature as a potent interleukin-1

blocker that exerts its effects by inhibiting DNA and RNA synthesis, leading to the suppression

of fibroblast proliferation. While its basic chemical properties are known, a significant gap exists

in the publicly accessible scientific literature regarding its specific quantitative efficacy (e.g.,

IC₅₀ values), detailed mechanism of action, and the precise experimental conditions under

which it was tested.

For researchers interested in this compound, the immediate next steps would be to:
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Obtain the primary research article: The key reference appears to be Bo X, et al. Zhongguo

Yao Li Xue Bao. 1998 Jul;19(4):304-8. Accessing this article is critical for obtaining detailed

protocols and original data.

Independently validate the reported activities: Replicating the cell proliferation and DNA/RNA

synthesis inhibition experiments is essential.

Elucidate the precise mechanism of action: Further studies are needed to determine if CK-
119 acts as a direct receptor antagonist or if it inhibits a downstream component of the IL-1

signaling pathway. Target engagement and binding assays would be necessary to confirm its

interaction with components of the IL-1 pathway.

Without these crucial pieces of information, CK-119 remains a compound of putative interest

with an incompletely defined biological and pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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